molecular formula C8H14NNaO9S B13820063 N-Acetyl-D-galactosamine 4-sulfate sodium salt

N-Acetyl-D-galactosamine 4-sulfate sodium salt

Cat. No.: B13820063
M. Wt: 323.26 g/mol
InChI Key: VYTLDLWVZBFTJH-DELYSCNJSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-galactosamine 4-sulfate sodium salt typically involves the sulfation of N-Acetyl-D-galactosamine. This process can be carried out using sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to yield the sodium salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfation reactions using automated reactors to ensure consistent quality and yield. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-D-glucosamine 6-sulfate sodium salt
  • N-Acetyl-D-galactosamine-6-phosphate sodium salt
  • N-Acetyl-D-glucosamine

Uniqueness

N-Acetyl-D-galactosamine 4-sulfate sodium salt is unique due to its specific sulfation pattern at the 4-position of the galactosamine unit. This distinct structural feature makes it a valuable substrate for studying specific sulfatase enzymes and their role in glycosaminoglycan metabolism .

Properties

Molecular Formula

C8H14NNaO9S

Molecular Weight

323.26 g/mol

IUPAC Name

sodium;[(2R,3R,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate

InChI

InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-6(12)7(18-19(14,15)16)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7+,8?;/m1./s1

InChI Key

VYTLDLWVZBFTJH-DELYSCNJSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)OS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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